molecular formula C15H12Br2O2 B2909004 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 351066-39-2

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2909004
CAS No.: 351066-39-2
M. Wt: 384.067
InChI Key: RLBLFJWYUOWHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.067 g/mol. This compound has gained attention due to its unique and promising properties in various fields of research and industry.

Preparation Methods

The synthesis of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a reactant in Suzuki-Miyaura cross-coupling reactions and the synthesis of blue fluorescent dye derivatives for organic light-emitting diodes.

    Biology: It is involved in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have potential anticancer properties.

    Medicine: The compound is used in the Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, which are important intermediates in the synthesis of various pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde can be compared with other similar compounds, such as:

    3,4-Dibromobenzaldehyde: Similar in structure but differs in the position of the bromine atoms.

    3,5-Dibromo-4-methylpyridine: Contains a pyridine ring instead of a benzaldehyde moiety.

    3,5-Dibromo-4-methylaniline: Contains an aniline group instead of a benzaldehyde moiety.

Properties

IUPAC Name

3,5-dibromo-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLFJWYUOWHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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